Ethanone, 1-(3-ethyl-5-isoxazolyl)-(9CI)

Description

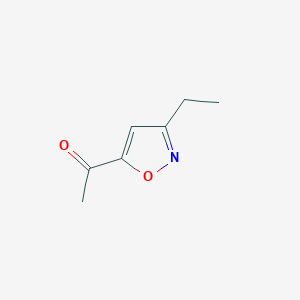

Structure

3D Structure

Properties

IUPAC Name |

1-(3-ethyl-1,2-oxazol-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-3-6-4-7(5(2)9)10-8-6/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCDHZRLCHQUZRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(3-ethylisoxazol-5-yl)ethanone: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical nature, synthesis, and potential applications of 1-(3-ethylisoxazol-5-yl)ethanone. While specific data for this compound is not extensively available in public literature, this guide extrapolates from the well-established chemistry of the isoxazole scaffold to present a predictive yet technically grounded resource. The isoxazole ring is a cornerstone in medicinal chemistry, and understanding the synthesis and reactivity of its derivatives is paramount for the development of novel therapeutics. This document details the primary synthetic routes to 3,5-disubstituted isoxazoles, with a focus on the regioselective 1,3-dipolar cycloaddition. It further explores the chemical properties of the isoxazole ring, including its stability and strategic N-O bond cleavage, which is instrumental in its role as a versatile synthetic intermediate and a pharmacophore in prodrug design. Finally, the guide delves into the vast therapeutic landscape of isoxazole-containing drugs, providing a basis for the potential applications of 1-(3-ethylisoxazol-5-yl)ethanone in modern drug discovery.

Chemical Identity and Nomenclature

The compound of interest, 1-(3-ethylisoxazol-5-yl)ethanone, is a derivative of isoxazole, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. The nomenclature precisely defines its structure, which is key to understanding its chemical behavior.

IUPAC Name

The formal IUPAC name for the compound is 1-(3-ethyl-1,2-oxazol-5-yl)ethanone .

Synonyms

As a potentially novel or less-common chemical entity, there are no widely recognized synonyms for 1-(3-ethylisoxazol-5-yl)ethanone. Researchers may encounter variations in naming conventions, but the IUPAC name remains the unambiguous identifier. A closely related compound, 1-(3-methyl-1,2-oxazol-5-yl)ethanone, has several depositor-supplied synonyms including 5-acetyl-3-methylisoxazole and methyl 3-methyl-5-isoxazolyl ketone[1].

Chemical Structure

The molecular structure consists of an isoxazole ring substituted with an ethyl group at the 3-position and an acetyl group (ethanone) at the 5-position.

| Feature | Description |

| Core Scaffold | Isoxazole |

| Substituent at C3 | Ethyl (-CH₂CH₃) |

| Substituent at C5 | Acetyl (-C(=O)CH₃) |

| Molecular Formula | C₇H₉NO₂ |

| Molecular Weight | 139.15 g/mol |

Synthesis of 3,5-Disubstituted Isoxazoles: A Mechanistic Perspective

The construction of the 3,5-disubstituted isoxazole core is most prominently achieved through the [3+2] cycloaddition reaction, also known as the Huisgen 1,3-dipolar cycloaddition[2][3]. This powerful and highly regioselective method involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile)[4].

The 1,3-Dipolar Cycloaddition Pathway

The general mechanism for the synthesis of a 3,5-disubstituted isoxazole, such as 1-(3-ethylisoxazol-5-yl)ethanone, involves the in situ generation of a nitrile oxide from an aldoxime. This reactive intermediate then undergoes a concerted cycloaddition with a terminal alkyne.

Diagram of the General Synthesis Workflow

Caption: General workflow for the synthesis of 1-(3-ethylisoxazol-5-yl)ethanone via 1,3-dipolar cycloaddition.

Experimental Protocol: Synthesis of 1-(3-ethylisoxazol-5-yl)ethanone

The following is a detailed, step-by-step methodology for the synthesis of the title compound, adapted from established procedures for 3,5-disubstituted isoxazoles[5].

Materials:

-

Propionaldehyde

-

Hydroxylamine hydrochloride

-

Sodium hydroxide

-

N-Chlorosuccinimide (NCS)

-

But-3-yn-2-one

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Step 1: Synthesis of Propionaldoxime

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve hydroxylamine hydrochloride (1.1 equivalents) in water.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of sodium hydroxide (1.1 equivalents) in water, maintaining the temperature below 10 °C.

-

To this cold solution, add propionaldehyde (1.0 equivalent) dropwise with vigorous stirring.

-

Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the starting aldehyde is consumed.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield propionaldoxime, which can be used in the next step without further purification.

Step 2: One-Pot 1,3-Dipolar Cycloaddition

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the crude propionaldoxime (1.0 equivalent) and but-3-yn-2-one (1.2 equivalents) in anhydrous dichloromethane.

-

Cool the mixture to 0 °C in an ice bath.

-

Add N-chlorosuccinimide (1.1 equivalents) portion-wise, ensuring the temperature does not exceed 5 °C. The formation of the intermediate hydroximoyl chloride is typically rapid.

-

After stirring for 30 minutes at 0 °C, add triethylamine (1.5 equivalents) dropwise via a syringe pump over 1 hour. The slow addition is crucial to control the concentration of the highly reactive nitrile oxide and minimize side reactions.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford pure 1-(3-ethylisoxazol-5-yl)ethanone.

Physicochemical Properties and Spectroscopic Characterization

Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic |

| Physical State | Colorless to pale yellow liquid or low-melting solid |

| Solubility | Soluble in common organic solvents (e.g., DCM, ethyl acetate, methanol) |

| Boiling Point | Estimated to be in the range of 200-250 °C |

| pKa | The isoxazole ring is weakly basic |

Predicted Spectroscopic Characterization

The following spectroscopic data are predicted based on the analysis of structurally similar compounds, such as 1-(3-methylisoxazol-5-yl)ethanone and other substituted isoxazoles[6][7][8].

¹H NMR (400 MHz, CDCl₃):

-

δ ~6.8 ppm (s, 1H): This singlet corresponds to the proton at the 4-position of the isoxazole ring.

-

δ ~2.8 ppm (q, J = 7.6 Hz, 2H): The quartet arises from the methylene protons (-CH₂) of the ethyl group at the 3-position.

-

δ ~2.6 ppm (s, 3H): This singlet is characteristic of the methyl protons of the acetyl group at the 5-position.

-

δ ~1.3 ppm (t, J = 7.6 Hz, 3H): The triplet is due to the methyl protons (-CH₃) of the ethyl group at the 3-position.

¹³C NMR (100 MHz, CDCl₃):

-

δ ~188 ppm: Carbonyl carbon of the acetyl group.

-

δ ~170 ppm: C5 carbon of the isoxazole ring.

-

δ ~165 ppm: C3 carbon of the isoxazole ring.

-

δ ~105 ppm: C4 carbon of the isoxazole ring.

-

δ ~27 ppm: Methyl carbon of the acetyl group.

-

δ ~20 ppm: Methylene carbon of the ethyl group.

-

δ ~12 ppm: Methyl carbon of the ethyl group.

Infrared (IR) Spectroscopy (ATR):

-

~3140 cm⁻¹: C-H stretching of the isoxazole ring.

-

~2980-2850 cm⁻¹: Aliphatic C-H stretching of the ethyl and acetyl groups.

-

~1700 cm⁻¹: Strong C=O stretching of the ketone.

-

~1580 cm⁻¹: C=N stretching of the isoxazole ring.

-

~1450, 1360 cm⁻¹: C-H bending vibrations.

-

~900-1000 cm⁻¹: N-O stretching of the isoxazole ring.

Mass Spectrometry (EI):

-

M⁺ at m/z = 139: Molecular ion peak.

-

Fragment at m/z = 124: Loss of a methyl radical ([M-CH₃]⁺).

-

Fragment at m/z = 96: Loss of the acetyl group ([M-COCH₃]⁺).

-

Fragment at m/z = 43: Acetyl cation ([COCH₃]⁺).

Chemical Reactivity and Synthetic Utility

The isoxazole ring is an aromatic system, but it possesses a unique reactivity profile due to the presence of the weak N-O bond. This feature makes isoxazoles not only stable scaffolds for drug molecules but also versatile intermediates in organic synthesis.

Stability of the Isoxazole Ring

The isoxazole ring is generally stable under neutral and acidic conditions. However, it can be susceptible to cleavage under strongly basic or reductive conditions[5]. This controlled lability is a key aspect of its utility in medicinal chemistry.

Reactivity of the N-O Bond: A Gateway to Further Transformations

The N-O bond is the most reactive site in the isoxazole ring and can be cleaved under various conditions:

-

Reductive Cleavage: Catalytic hydrogenation (e.g., using H₂ with Pd/C or Raney Ni) is a common method to cleave the N-O bond, leading to the formation of β-enaminones[7]. This transformation is a powerful tool for accessing these valuable synthetic intermediates from stable isoxazole precursors.

-

Base-Mediated Cleavage: Strong bases can induce ring opening, particularly if the ring is activated by electron-withdrawing groups. This reactivity can be exploited in the design of prodrugs that release an active species under specific physiological conditions.

-

Photochemical Rearrangement: Under UV irradiation, isoxazoles can rearrange to form oxazoles.

Diagram of Isoxazole Ring Reactivity

Caption: Key reactivity pathways of the isoxazole ring in 1-(3-ethylisoxazol-5-yl)ethanone.

Applications in Drug Development and Medicinal Chemistry

The isoxazole scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active compounds and approved drugs[3]. Its favorable physicochemical properties, metabolic stability, and ability to engage in various intermolecular interactions contribute to its success as a pharmacophore.

The Isoxazole Moiety as a Bioisostere

The isoxazole ring is often used as a bioisostere for other functional groups, such as amides and esters. This substitution can improve pharmacokinetic properties like oral bioavailability and metabolic stability.

Examples of Isoxazole-Containing Drugs

The versatility of the isoxazole scaffold is evident in the diverse therapeutic areas where it has found application:

| Drug | Therapeutic Class | Mechanism of Action |

| Sulfamethoxazole | Antibiotic | Inhibits dihydropteroate synthase |

| Valdecoxib | Anti-inflammatory (NSAID) | COX-2 inhibitor |

| Leflunomide | Antirheumatic | Inhibits dihydroorotate dehydrogenase |

| Risperidone | Antipsychotic | Dopamine and serotonin receptor antagonist |

Potential Applications of 1-(3-ethylisoxazol-5-yl)ethanone

Given the prevalence of the isoxazole core in successful drugs, 1-(3-ethylisoxazol-5-yl)ethanone represents a valuable building block for the synthesis of new chemical entities. The ethyl and acetyl substituents provide handles for further chemical modification, allowing for the exploration of structure-activity relationships in various drug discovery programs, including but not limited to:

-

Anti-inflammatory agents: The structural similarity to COX-2 inhibitors suggests potential in this area.

-

Antimicrobial agents: The isoxazole ring is a known antibacterial pharmacophore.

-

CNS-active agents: The scaffold is present in several drugs targeting the central nervous system.

The strategic cleavage of the N-O bond also opens up possibilities for its use as a precursor in the synthesis of more complex heterocyclic systems or as a key component in novel prodrug strategies.

Conclusion

1-(3-ethylisoxazol-5-yl)ethanone, while not extensively documented, belongs to a class of compounds with immense importance in the field of drug discovery and development. This technical guide has provided a comprehensive framework for understanding its synthesis, predicted properties, and potential applications. The robust and versatile nature of the isoxazole scaffold, coupled with the synthetic accessibility of its derivatives through methods like the 1,3-dipolar cycloaddition, ensures that compounds like 1-(3-ethylisoxazol-5-yl)ethanone will continue to be valuable assets for medicinal chemists and researchers in their quest for novel and effective therapeutic agents.

References

Sources

- 1. 1-(3-Methyl-1,2-oxazol-5-yl)ethan-1-one | C6H7NO2 | CID 13001394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 3. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]

- 4. youtube.com [youtube.com]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 7. arkat-usa.org [arkat-usa.org]

- 8. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose [mdpi.com]

An In-depth Technical Guide to 3-Ethyl-5-isoxazolyl Methyl Ketone: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-ethyl-5-isoxazolyl methyl ketone, a substituted isoxazole of significant interest in medicinal chemistry. While direct literature on this specific molecule is sparse, this document extrapolates from the rich chemistry of related isoxazole derivatives to detail its molecular and physicochemical properties. A plausible, detailed synthetic protocol is presented, grounded in established methodologies for the construction of the isoxazole core. Furthermore, predicted spectroscopic signatures for its characterization are discussed, supported by data from analogous structures. The guide culminates in an exploration of the therapeutic potential of this compound class, highlighting the established role of isoxazoles in the development of novel therapeutics for a range of diseases, including cancer and inflammatory conditions.

Introduction: The Isoxazole Scaffold in Drug Discovery

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and ability to engage in various non-covalent interactions, such as hydrogen bonding, make it a versatile building block for the design of bioactive molecules.[2] The incorporation of the isoxazole moiety can enhance a compound's physicochemical properties, leading to improved efficacy and pharmacokinetic profiles.[3] Numerous drugs on the market, including the anti-inflammatory agent leflunomide and the COX-2 inhibitor valdecoxib, feature the isoxazole core, underscoring its therapeutic importance.[3] This guide focuses on a specific derivative, 3-ethyl-5-isoxazolyl methyl ketone, providing a detailed examination of its chemical attributes and potential applications.

Molecular and Physicochemical Properties

Based on its nomenclature, 3-ethyl-5-isoxazolyl methyl ketone possesses an isoxazole ring substituted with an ethyl group at the 3-position and a methyl ketone (acetyl) group at the 5-position.

| Property | Value | Source |

| Molecular Formula | C₇H₉NO₂ | Calculated |

| Molecular Weight | 139.15 g/mol | Calculated |

| Appearance | Predicted to be a solid or oil at room temperature | Inferred from related compounds |

| Solubility | Expected to be soluble in common organic solvents | Inferred from related compounds |

Synthesis of 3-Ethyl-5-isoxazolyl Methyl Ketone

Proposed Synthetic Pathway

Caption: Proposed synthetic route to 3-ethyl-5-isoxazolyl methyl ketone.

Experimental Protocol

This protocol is a generalized procedure and may require optimization for yield and purity.

Step 1: Reaction Setup

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pentane-2,4-dione (1 equivalent).

-

Add a suitable solvent, such as ethanol or acetic acid.

-

Add hydroxylamine hydrochloride (1.1 equivalents) to the solution.

-

Slowly add a base, such as sodium acetate or sodium hydroxide (1.2 equivalents), to the reaction mixture.

Step 2: Reaction Execution

-

Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

Step 3: Work-up and Purification

-

If a precipitate forms, it can be collected by filtration.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).[5]

Causality Behind Experimental Choices:

-

Hydroxylamine Hydrochloride: A common and stable source of hydroxylamine.

-

Base: The base is crucial for neutralizing the hydrochloride and facilitating the condensation reaction. The choice of a mild base like sodium acetate can sometimes offer better control over the reaction compared to a strong base like sodium hydroxide.

-

Heat: The application of heat is necessary to drive the cyclization and dehydration steps that lead to the formation of the aromatic isoxazole ring.

Spectroscopic Characterization (Predicted)

Direct spectroscopic data for 3-ethyl-5-isoxazolyl methyl ketone is not available. However, by analyzing the spectra of structurally related isoxazoles, we can predict the key features of its ¹H NMR, ¹³C NMR, IR, and Mass spectra.

¹H NMR Spectroscopy

-

Ethyl Group: A triplet corresponding to the methyl protons (~1.3 ppm) and a quartet for the methylene protons (~2.8 ppm).

-

Methyl Ketone: A singlet for the methyl protons (~2.5 ppm).

-

Isoxazole Ring Proton: A singlet for the proton at the 4-position of the isoxazole ring (~6.5 ppm).[6]

¹³C NMR Spectroscopy

-

Ethyl Group: Two signals for the methyl and methylene carbons.

-

Methyl Ketone: A signal for the methyl carbon and a downfield signal for the carbonyl carbon (>190 ppm).

-

Isoxazole Ring Carbons: Three distinct signals for the carbons of the isoxazole ring. The carbon bearing the ethyl group (C3), the unsubstituted carbon (C4), and the carbon bearing the acetyl group (C5) will have characteristic chemical shifts.[7]

Infrared (IR) Spectroscopy

-

C=O Stretch: A strong absorption band around 1700 cm⁻¹ corresponding to the ketone carbonyl group.

-

C=N Stretch: An absorption band around 1600 cm⁻¹ for the C=N bond in the isoxazole ring.

-

N-O Stretch: An absorption band in the fingerprint region characteristic of the N-O bond in the isoxazole ring.[4]

Mass Spectrometry

-

Molecular Ion Peak (M⁺): A peak at m/z = 139, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Expect to see fragmentation patterns corresponding to the loss of the ethyl group, the acetyl group, and other characteristic fragments of the isoxazole ring.

Applications in Drug Development

The isoxazole scaffold is a cornerstone in the development of new therapeutic agents, exhibiting a wide range of biological activities.[8]

Caption: Diverse therapeutic applications of isoxazole-containing compounds.

Anticancer Activity

Many isoxazole derivatives have demonstrated potent anticancer activity through various mechanisms of action.[1] For instance, some isoxazole-containing compounds have been shown to induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor growth and proliferation. The structural features of 3-ethyl-5-isoxazolyl methyl ketone make it a candidate for investigation as a potential anticancer agent.

Anti-inflammatory Properties

The success of isoxazole-based anti-inflammatory drugs like leflunomide highlights the potential of this scaffold in modulating inflammatory responses.[3] The isoxazole ring can act as a bioisostere for other functional groups, enabling the design of molecules with improved anti-inflammatory activity and reduced side effects.

Other Therapeutic Areas

Beyond cancer and inflammation, isoxazole derivatives have been explored for their potential as anticonvulsant, antimicrobial, and antiviral agents.[9] The versatility of the isoxazole ring allows for extensive structural modifications, enabling the fine-tuning of its pharmacological properties to target a wide range of biological targets.

Conclusion

While 3-ethyl-5-isoxazolyl methyl ketone remains a relatively uncharacterized compound, its chemical structure, based on the highly valuable isoxazole scaffold, suggests significant potential for applications in drug discovery and development. This technical guide has provided a comprehensive theoretical framework for its synthesis, characterization, and potential therapeutic applications, drawing upon the extensive body of knowledge surrounding isoxazole chemistry. It is hoped that this guide will serve as a valuable resource for researchers and scientists interested in exploring the chemistry and biology of this promising class of molecules.

References

-

ChemSynthesis. ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

Journal of Pharmacy & Pharmaceutical Sciences. Supplementary Information File. [Link]

-

IP Innovative Publication. A review of isoxazole biological activity and present synthetic techniques. [Link]

-

MDPI. 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. [Link]

-

CORE. Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. [Link]

-

ACS Publications. Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. [Link]

-

SpectraBase. Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate. [Link]

-

Kaddachi, et al. REACTIONS OF 3-AMINO-5-METHYLISOXAZOLE WITH ENOL ETHERS: SYNTHESIS OF NEW ISOXAZOLYLENAMINES DERIVATIVES AND SUBSTITUTED ISOXA. [Link]

-

Asian Journal of Chemistry. 13 C-NMR Studies of Some Heterocyclically Substituted. [Link]

-

Organic Chemistry Portal. Isoxazole synthesis. [Link]

-

Organic Syntheses. A GENERAL SYNTHESIS OF 4-ISOXAZOLECARBOXYLIC ESTERS: ETHYL 3-ETHYL-5-METHYL-4. [Link]

-

PubChem. 3-ethyl-4,5-dihydroisoxazole-5-carboxylic acid (C6H9NO3). [Link]

-

Zanco Journal of Medical Sciences. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. [Link]

-

PubChem. 3,5-Dimethylisoxazole. [Link]

-

PubChem. 3-Methyl-5-isoxazolecarboxylic acid. [Link]

-

NIST WebBook. 3-Isoxazolecarboxylic acid, 5-methyl-, methyl ester. [Link]

-

Zanco Journal of Medical Sciences. Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. [Link]

-

Asian Journal of Research in Chemistry. Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery. [Link]

-

PMC. Advances in isoxazole chemistry and their role in drug discovery. [Link]

-

World Journal of Pharmaceutical Research. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

-

PubChem. 3-Ethyl-5-methylphenol. [Link]

-

PubChem. 3-Methyl-5-[5-[4-(4-methyl-4,5-dihydrooxazol-2-yl)phenoxy]pentyl]isoxazole. [Link]

-

PubChem. 5-Ethyl-1,3-oxazole. [Link]

-

PubChemLite. 3-methylisoxazole-5-carboxylic acid ethyl ester (C7H9NO3). [Link]

-

SpectraBase. 3-Isoxazolecarboxylic acid, 5-[1-(acetylamino)-1-methylethyl]-, ethyl ester - Optional[MS (GC)] - Spectrum. [Link]

-

NIST WebBook. Isoxazole, 3,5-dimethyl-. [Link]

-

NIST WebBook. Isoxazole, 5-methyl-. [Link]

Sources

- 1. ajrconline.org [ajrconline.org]

- 2. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 3. ijpca.org [ijpca.org]

- 4. biolmolchem.com [biolmolchem.com]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. rsc.org [rsc.org]

- 7. asianpubs.org [asianpubs.org]

- 8. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

Methodological & Application

Application Note: High-Fidelity Regioselective Synthesis of 3-Ethyl-5-Acetylisoxazole

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3-ethyl-5-acetylisoxazole , a critical pharmacophore in fragment-based drug discovery (FBDD). While isoxazoles are ubiquitous in medicinal chemistry (e.g., valdecoxib, leflunomide), their synthesis is frequently plagued by regioselectivity issues, often yielding mixtures of 3,5-disubstituted isomers.

This guide circumvents these common pitfalls by utilizing ethyl 2,4-dioxohexanoate as a regiocontrol scaffold. By exploiting the differential electrophilicity of the 1,3,4-tricarbonyl system, we force a specific cyclization pathway with hydroxylamine, ensuring the ethyl group is installed exclusively at the C3 position. The subsequent conversion of the C5-ester to an acetyl group is achieved via a Weinreb amide intermediate, preventing the formation of tertiary alcohol byproducts common in direct Grignard additions.

Core Advantages of This Protocol

-

Regio-purity: >98% selectivity for the 3-ethyl-5-substituted isomer.

-

Scalability: Avoids chromatographic separation of isomers in early steps.

-

Process Safety: Eliminates the need for unstable nitrile oxide intermediates often used in [3+2] cycloadditions.

Strategic Reaction Pathway

The synthesis is divided into three critical process steps (CPS). The logic follows a "Linear Construction

Mechanistic Logic

-

Claisen Condensation: We generate the 2,4-dioxoester backbone. Kinetic control ensures the oxalate condenses at the methyl group of 2-butanone, not the methylene, securing the linear chain required for the 3-ethyl moiety.

-

Regioselective Cyclization: In the 2,4-dioxoester (

), the ketone at C4 is more electrophilic than the ester or the C2 ketone. Hydroxylamine attacks C4 first, forming an oxime that cyclizes onto C2. This locks the alkyl group at position 3 and the ester at position 5. -

Weinreb Ketone Synthesis: Direct addition of methylmagnesium bromide to an ester is difficult to stop at the ketone stage. We convert the ester to a Weinreb amide (

-methoxy-

Workflow Visualization

Figure 1: Step-wise synthetic pathway ensuring regiochemical integrity from starting material to target.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 2,4-dioxohexanoate

Objective: Create the tricarbonyl scaffold. Critical Process Parameter (CPP): Temperature control (< 40°C) is vital to prevent self-condensation of the ketone.

-

Preparation: In a 1L 3-neck round-bottom flask (RBF) equipped with a dropping funnel and nitrogen inlet, dissolve Sodium Ethoxide (68.0 g, 1.0 mol) in anhydrous Ethanol (500 mL).

-

Addition: Cool the solution to 0°C. Add Diethyl Oxalate (146.1 g, 1.0 mol) dropwise over 30 minutes.

-

Condensation: Add 2-Butanone (72.1 g, 1.0 mol) dropwise over 45 minutes. The solution will turn yellow/orange.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours.

-

Workup: Pour the reaction mixture into ice-cold 1N HCl (600 mL) to quench the enolate. Extract with Ethyl Acetate (3 x 200 mL).

-

Purification: Wash combined organics with brine, dry over

, and concentrate in vacuo. The crude oil (Ethyl 2,4-dioxohexanoate) is sufficiently pure (>90%) for the next step.

Step 2: Cyclization to Ethyl 3-ethylisoxazole-5-carboxylate

Objective: Form the isoxazole ring with specific regiochemistry. Mechanism: Nucleophilic attack of hydroxylamine on the C4 ketone followed by dehydration.

-

Setup: Dissolve the crude Ethyl 2,4-dioxohexanoate (from Step 1) in Ethanol (400 mL).

-

Reagent Addition: Add Hydroxylamine Hydrochloride (

) (69.5 g, 1.0 mol). -

Reflux: Heat the mixture to reflux (78°C) for 6 hours.

-

Note: Acidic conditions (HCl salt) favor the formation of the 5-ester. Do not add base at this stage, as basic conditions can promote the formation of 5-isoxazolones or the wrong regioisomer [1].

-

-

Workup: Evaporate ethanol under reduced pressure. Resuspend the residue in water (200 mL) and extract with Dichloromethane (DCM) (3 x 150 mL).

-

Isolation: Dry organics over

and concentrate. -

Data Validation:

-

Target Yield: ~75-80%

-

1H NMR (CDCl3):

1.30 (t, 3H, ethyl), 1.41 (t, 3H, ester), 2.75 (q, 2H, ethyl), 4.42 (q, 2H, ester), 6.85 (s, 1H, isoxazole-H4).

-

Step 3: Conversion to 3-Ethyl-5-acetylisoxazole (Weinreb Method)

Objective: Convert the ester to a methyl ketone without over-addition. Why Weinreb? Direct Grignard addition to the ester often yields the tertiary alcohol. The Weinreb amide halts the reaction at the ketone stage [2].

Part A: Weinreb Amide Formation

-

Suspend N,O-Dimethylhydroxylamine hydrochloride (1.5 eq) in dry THF at 0°C.

-

Add Isopropylmagnesium chloride (2.0M in THF, 3.0 eq) dropwise (or use

as a catalyst if available). Stir for 30 mins. -

Add Ethyl 3-ethylisoxazole-5-carboxylate (1.0 eq) in THF. Stir at RT for 2 hours.

-

Quench with saturated

, extract with EtOAc, and concentrate to yield the amide.

Part B: Grignard Addition

-

Dissolve the Weinreb amide in anhydrous THF under Nitrogen. Cool to 0°C.

-

Add Methylmagnesium bromide (3.0M in ether, 1.2 eq) dropwise.

-

Stir for 1 hour at 0°C. The stable chelated intermediate prevents double addition.

-

Quench: Pour into cold 1N HCl. This hydrolyzes the intermediate to the ketone.

-

Final Purification: Extract with ether, dry, and purify via silica gel flash chromatography (Hexane/EtOAc 9:1).

Analytical Data & Troubleshooting

Expected Analytical Profile

| Parameter | Value / Observation |

| Appearance | Pale yellow oil or low-melting solid |

| 1H NMR (Target) | |

| Mass Spec (ESI+) | [M+H]+ = 140.15 (Calc.) |

| Regio-Isomer | >98% 3-ethyl-5-acetyl (Confirmed by NOE difference between Ethyl and Ring-H) |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 | Moisture in reagents. | Use freshly distilled diethyl oxalate and anhydrous EtOH. |

| Formation of 5-Isoxazolone | pH too high in Step 2. | Ensure |

| Tertiary Alcohol in Step 3 | Over-reaction of Grignard. | Ensure Weinreb amide is fully formed before adding MeMgBr. Maintain 0°C. |

References

-

Kuleuven Research. (2020). One-pot consecutive reductive amination synthesis of pharmaceuticals. Lirias. Available at: [Link]

-

Organic Chemistry Portal. (2023). Synthesis of Isoxazoles.[1][2][3][4][5][6][7][8] Organic Chemistry Portal. Available at: [Link]

-

MDPI. (2024).[4] Synthesis of Functional Isoxazole Derivatives. MDPI Molecules. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester [mdpi.com]

- 5. Isoxazole synthesis [organic-chemistry.org]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. ias.ac.in [ias.ac.in]

Reagents for synthesizing 3,5-disubstituted isoxazoles

Abstract

3,5-Disubstituted isoxazoles are privileged scaffolds in medicinal chemistry, serving as pharmacophores in COX-2 inhibitors (Valdecoxib), antimicrobial agents, and glutamate receptor agonists. While thermodynamically stable, their synthesis often suffers from regioselectivity issues (3,5- vs. 3,4-isomer mixtures). This guide details two validated protocols for the high-fidelity synthesis of 3,5-disubstituted isoxazoles: the Copper(I)-Mediated 1,3-Dipolar Cycloaddition (for modular diversity) and the Regiocontrolled Condensation of 1,3-Diketones (for scale-up). We analyze reagent selection, mechanistic drivers of regiocontrol, and safety protocols for handling unstable nitrile oxide intermediates.

Strategic Reagent Selection & Pathway Analysis

The synthesis of 3,5-disubstituted isoxazoles is primarily achieved through two distinct mechanistic pathways. Selection depends on substrate availability and the electronic nature of the substituents.

Pathway A: [3+2] Cycloaddition (The "Click" Approach)

-

Mechanism: Reaction between a nitrile oxide (1,3-dipole) and a terminal alkyne (dipolarophile).[1]

-

Regioselectivity:

-

Thermal Conditions: Steric and electronic factors generally favor the 3,5-isomer (typically >4:1 ratio), but 3,4-byproducts require difficult chromatographic separation.

-

Cu(I) Catalysis:Exclusive formation of the 3,5-isomer via a copper-acetylide intermediate.

-

-

Key Reagents:

-

Precursors: Aldoximes (stable) or Nitroalkanes.[2]

-

Chlorinating Agents: N-Chlorosuccinimide (NCS) is preferred over

gas for bench-scale safety and stoichiometry control. -

Bases: Triethylamine (

) or DIPEA to generate the nitrile oxide in situ.

-

Pathway B: Cyclocondensation (The "Classical" Approach)

-

Mechanism: Reaction of 1,3-dicarbonyls with hydroxylamine .[3]

-

Regioselectivity: Controlled by the electrophilicity of the carbonyl centers and pH.

-

Challenge: Unsymmetrical 1,3-diketones often yield mixtures of 3,5- and 5,3-isomers.

-

Solution: Use of

-enaminones or specific pH buffers to direct nucleophilic attack.

-

Mechanistic Logic & Regiocontrol

The following diagram illustrates the divergent pathways and the critical role of Copper(I) in locking regioselectivity.

Figure 1: Mechanistic divergence in isoxazole synthesis. The Cu(I) pathway avoids the concerted transition state, forcing the formation of the 3,5-isomer via a metallacycle intermediate.

Detailed Experimental Protocols

Protocol A: Cu(I)-Catalyzed Regioselective Cycloaddition

Best for: Complex substrates, late-stage functionalization, and ensuring 100% 3,5-regioselectivity.

Reagents Required:

-

Substrate 1 (Dipole Precursor): Aryl or Alkyl Aldoxime (1.0 equiv).

-

Substrate 2 (Dipolarophile): Terminal Alkyne (1.1 equiv).

-

Chlorinating Agent: N-Chlorosuccinimide (NCS) (1.1 equiv).

-

Base: Triethylamine (

) (1.2 equiv) or -

Catalyst:

(5 mol%) + Sodium Ascorbate (10 mol%). -

Solvent:

(1:1) or

Step-by-Step Workflow:

-

Chlorination (In Situ Hydroximoyl Chloride Formation):

-

Dissolve the aldoxime (1.0 equiv) in DMF or

(1:1). -

Add NCS (1.1 equiv) slowly at 0°C.

-

Checkpoint: Stir at RT for 1–3 hours. Monitor by TLC. Completion is indicated by the disappearance of the aldoxime spot. (Note: Hydroximoyl chlorides are often visible under UV).

-

-

Catalyst Preparation:

-

In a separate vial, dissolve

(5 mol%) and Sodium Ascorbate (10 mol%) in water. The solution should turn bright yellow/orange (active Cu(I)).

-

-

Cycloaddition:

-

Add the Terminal Alkyne (1.1 equiv) to the reaction mixture.

-

Add the Cu(I) catalyst solution.

-

Critical Step: Add

(1.2 equiv) dropwise over 30 minutes. -

Reasoning: Slow addition of base releases the nitrile oxide slowly, preventing dimerization to furoxan byproducts.

-

-

Work-up:

-

Stir at RT for 6–12 hours.

-

Dilute with water and extract with EtOAc.

-

Wash organic layer with brine (to remove DMF/Cu salts).

-

Dry over

and concentrate.

-

-

Purification:

-

Flash chromatography (Hexane/EtOAc). The 3,5-isomer is typically the sole product.

-

Protocol B: pH-Controlled Condensation of 1,3-Diketones

Best for: Large-scale synthesis of simple alkyl/aryl isoxazoles.

Reagents Required:

-

Substrate: Unsymmetrical 1,3-diketone (1.0 equiv).

-

Reagent: Hydroxylamine hydrochloride (

) (1.2 equiv). -

Solvent: Ethanol or Methanol.[4]

-

pH Adjuster: Sodium Acetate (NaOAc) or HCl.

Step-by-Step Workflow:

-

Reaction Setup:

-

Dissolve 1,3-diketone in Ethanol (0.5 M).

-

Add

(1.2 equiv).[3]

-

-

Regiocontrol (The "pH Switch"):

-

To favor 3,5-isomer (Kinetic Control): Maintain basic conditions (pH 9-10). Add NaOH (1.2 equiv). The nucleophilic nitrogen attacks the more electrophilic carbonyl (usually the one away from bulky groups).

-

To favor 5,3-isomer (Thermodynamic Control): Maintain acidic conditions (pH 2-4). Use NaOAc or catalytic HCl.

-

-

Reflux:

-

Heat to reflux for 2–4 hours.

-

-

Work-up:

-

Cool to RT. Pour into ice water.

-

The isoxazole often precipitates as a solid. Filter and wash with cold water.

-

Recrystallize from EtOH/Water if necessary.

-

Troubleshooting & Optimization Guide

| Issue | Probable Cause | Corrective Action |

| Furoxan Formation | Rapid generation of nitrile oxide caused dimerization. | Slow down base addition. Use a syringe pump for |

| Low Yield (Method A) | Nitrile oxide hydrolysis or Cu catalyst oxidation. | Ensure solvents are dry (for NCS step). Increase Sodium Ascorbate load to 15 mol% to keep Cu reduced. |

| Mixture of Isomers (Method B) | Similar electrophilicity of carbonyls. | Switch to Method A (build ring from alkyne). Alternatively, convert one carbonyl to an enaminone ( |

| Incomplete Chlorination | Old/Wet NCS. | Recrystallize NCS from benzene or use fresh bottle. Verify hydroximoyl chloride formation by NMR ( |

Safety & Handling

-

Nitrile Oxides: Potentially explosive in concentrated/solid forms. Always generate in situ in solution. Never isolate neat nitrile oxides.

-

Hydroxylamine: Potentially explosive upon heating if dry. Keep in solution or as the HCl salt until use.

-

Copper Residues: Ensure thorough removal of Copper (using EDTA wash or scavenger resins) for pharmaceutical intermediates to meet ICH Q3D guidelines.

References

-

Hansen, T. V., Wu, P., & Fokin, V. V. (2005).[5] One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. The Journal of Organic Chemistry, 70(19), 7761–7764. Link

-

Himo, F., et al. (2005).[5] Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Diminished Reactivity and Regioselectivity. Journal of the American Chemical Society, 127(1), 210–216.[5] Link

-

Johnson, L., et al. (2013).[5] Regioselective Synthesis of 3,5-Disubstituted Isoxazoles. Synthesis, 45(02), 171–173.[5] Link

-

Tang, S., et al. (2009).[5][6] Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles. Organic Letters, 11(17), 3982–3985. Link

-

Cecchi, L., et al. (2006).[5] 1,3-Dipolar Cycloadditions of Nitrile Oxides to Alkynes: A DFT Study of the Regioselectivity. European Journal of Organic Chemistry, 2006(21), 4852–4860. Link

Sources

- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13343J [pubs.rsc.org]

- 4. pjsir.org [pjsir.org]

- 5. Isoxazole synthesis [organic-chemistry.org]

- 6. Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles [organic-chemistry.org]

High-Efficiency One-Pot Synthesis of Ethyl-Substituted Isoxazole Ethanones

A Green Chemistry Approach via Chloramine-T Mediated [3+2] Cycloaddition

Abstract & Strategic Rationale

Scope: This application note details a robust, modular one-pot protocol for the synthesis of 1-(3-ethylisoxazol-5-yl)ethanone and its regioisomers. Unlike traditional methods requiring the isolation of unstable nitrile oxides or the use of corrosive dehydrating agents (e.g.,

Strategic Value:

-

Safety & Stability: Generates the reactive nitrile oxide species in situ, mitigating explosion risks associated with isolation.

-

Regiocontrol: The protocol favors the formation of the 3,5-disubstituted isomer (>95:5 regioselectivity) due to the steric and electronic governing of the 1,3-dipolar cycloaddition.

-

Green Metrics: Utilizes ethanol/water solvent systems, reducing VOC footprint compared to traditional chlorinated solvent routes.

Mechanistic Foundation

The synthesis relies on the Huisgen 1,3-dipolar cycloaddition. The core innovation is the use of Chloramine-T (

Reaction Pathway:

-

Oxime Formation: Condensation of propionaldehyde with hydroxylamine.

-

Oxidative Dehydrogenation: CAT chlorinates the oxime oxygen/nitrogen, followed by base-mediated elimination (facilitated by the basicity of CAT or mild added base) to form Ethyl Nitrile Oxide .

-

[3+2] Cycloaddition: The dipole (nitrile oxide) attacks the dipolarophile (but-3-yn-2-one ). The nucleophilic carbon of the dipole attacks the terminal carbon of the alkyne (sterically accessible and electronically activated by the carbonyl), yielding the 3-ethyl-5-acetylisoxazole .

Figure 1: Mechanistic pathway for the Chloramine-T mediated synthesis of 3,5-disubstituted isoxazoles.

Experimental Protocol

Target Molecule: 1-(3-ethylisoxazol-5-yl)ethanone Scale: 5.0 mmol

3.1 Materials & Reagents

| Reagent | Role | Quantity | Equiv. |

| Propionaldehyde | Precursor (Ethyl source) | 290 mg | 1.0 |

| Hydroxylamine HCl | Nitrogen source | 347 mg | 1.0 |

| Chloramine-T (Trihydrate) | Oxidant / Base | 1.41 g | 1.0 |

| But-3-yn-2-one | Dipolarophile (Acetyl source) | 340 mg | 1.0 |

| Ethanol (Abs.) | Solvent | 15 mL | - |

| Water | Co-solvent | 5 mL | - |

3.2 Step-by-Step Workflow

Step 1: In-Situ Oxime Generation

-

In a 50 mL round-bottom flask, dissolve Propionaldehyde (5.0 mmol) in Ethanol (10 mL).

-

Add Hydroxylamine Hydrochloride (5.0 mmol) dissolved in minimal water (2 mL).

-

Stir at Room Temperature (RT) for 15 minutes. Checkpoint: TLC (20% EtOAc/Hexane) should show disappearance of aldehyde.

Step 2: Nitrile Oxide Formation & Cyclization

-

Add But-3-yn-2-one (5.0 mmol) to the reaction mixture.

-

Add Chloramine-T (5.0 mmol) portion-wise over 10 minutes. Note: Mild exotherm may occur; maintain temp < 40°C.

-

Reflux the mixture at 70–80°C for 4–6 hours.

-

Observation: The formation of a white precipitate (NaCl/p-toluenesulfonamide byproduct) indicates reaction progress.

-

Step 3: Workup & Purification

-

Cool the mixture to RT. Filter off the solid byproduct (sodium p-toluenesulfonamide).

-

Evaporate the filtrate under reduced pressure to remove ethanol.

-

Extract the aqueous residue with Ethyl Acetate (

). -

Wash combined organics with Brine (10 mL), dry over anhydrous

, and concentrate. -

Purification: Flash column chromatography (Silica Gel 60-120 mesh).

-

Eluent: Hexane:EtOAc (90:10 to 80:20 gradient).

-

Target: The 3,5-isomer typically elutes first; the 3,4-isomer (minor) elutes later due to higher polarity.

-

Figure 2: Operational workflow for the one-pot synthesis.

Critical Process Parameters & Troubleshooting

| Parameter | Optimal Condition | Consequence of Deviation |

| Solvent System | Ethanol/Water (3:1) | Pure Water: Low solubility of alkyne. DCM: Poor solubility of CAT. |

| Temperature | 75°C - 80°C | <60°C: Incomplete conversion. >100°C: Decomposition of nitrile oxide (dimerization to furoxan). |

| Addition Order | Alkyne before CAT | Adding CAT without alkyne present leads to nitrile oxide dimerization (furoxan formation). |

| pH Control | Neutral to slightly basic | Highly acidic conditions inhibit nitrile oxide formation; CAT provides self-buffering pH ~8.5. |

Regioselectivity Validation: To confirm the synthesis of the 3,5-disubstituted isomer (Target) vs. the 3,4-isomer:

-

1H NMR (CDCl3): The isoxazole ring proton (

) for the 3,5-isomer typically appears as a singlet around -

NOESY: Correlation between the Ethyl group protons and the Ring Proton confirms they are adjacent (C3-C4), verifying the 3,5-substitution pattern.

References

-

Rai, K. M. L., et al. (2021).[1] "Chloramine-T in Organic Synthesis and Analysis of Organic Functional Groups: A Review." Connect Science. Link

-

Hansen, T. V., Wu, P., & Fokin, V. V. (2005).[2] "One-Pot Synthesis of 3,5-Disubstituted Isoxazoles via Copper-Catalyzed Cycloaddition." Journal of Organic Chemistry, 70(19), 7761–7764. Link

-

Sowmya, P. T., et al. (2021).[1] "Chloramine-T mediated synthesis of isoxazolines and isoxazoles." Oriental Journal of Chemistry, 25(3).[3] Link

-

Kiyani, H., et al. (2015).[4] "One-pot multicomponent synthesis of isoxazole derivatives in aqueous medium." Current Organic Chemistry. Link

-

Praveen, C., et al. (2010).[2] "AuCl3-catalyzed cycloisomerization of α,β-acetylenic oximes leads to substituted isoxazoles."[2] Synlett, 2010(5), 777-781.[2] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 1,3-Dipolar Cycloaddition for Isoxazoles

Current Status: Operational Topic: Isoxazole Synthesis via Nitrile Oxide Cycloaddition Audience: Medicinal Chemists, Process Chemists, Academic Researchers

Introduction: The "Click" Alternative

While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the poster child of click chemistry, the analogous formation of isoxazoles via 1,3-dipolar cycloaddition of nitrile oxides and alkynes is equally powerful but technically more demanding. This reaction is pivotal in drug discovery, yielding the isoxazole core found in valdecoxib, leflunomide, and various beta-lactamase inhibitors.

This guide addresses the three critical failure points in this synthesis: Dimerization (Furoxan formation) , Regioselectivity (3,5- vs. 3,4-isomers) , and Reaction Stagnation .

Module 1: The "Dipole" Problem (Reagent Generation)

Issue: "My reaction turns cloudy/precipitates immediately, and I isolate a dimer instead of my product."

Diagnosis: You are suffering from Nitrile Oxide Dimerization . Nitrile oxides are high-energy dipoles. If their instantaneous concentration exceeds the rate of trapping by the alkyne, they react with themselves to form 1,2,5-oxadiazole-2-oxides (furoxans).

The Mechanism of Failure

Caption: Competing pathways in nitrile oxide cycloaddition. High dipole concentration favors the bimolecular dimerization (Red path).

Troubleshooting Protocol: The "In Situ" Slow Release

To prevent dimerization, you must keep the steady-state concentration of the nitrile oxide extremely low.

Q: Should I isolate the hydroximinoyl chloride? A: generally, yes , if stability permits. Isolating this intermediate allows you to purify it before the sensitive cycloaddition step. However, for unstable substrates, a one-pot telescoping method is preferred.

The "Gold Standard" Protocol (NCS/Et3N Method) Based on Himo et al. (2005) and Hansen et al. (2005)

-

Chlorination: Dissolve aldoxime (1.0 equiv) in DMF or DCM. Add N-Chlorosuccinimide (NCS) (1.1 equiv). Stir at RT until conversion to hydroximinoyl chloride is complete (monitor by TLC; usually 1-3 h). Note: Use fresh NCS.

-

The Trap: Add the alkyne (1.2–1.5 equiv) to the reaction vessel.

-

The Trigger (Crucial Step): Dissolve Triethylamine (Et3N) (1.2 equiv) in solvent. Add this solution dropwise via a syringe pump over 4–6 hours.

-

Why? The base triggers the release of the nitrile oxide. Slow addition ensures the dipole is generated only as fast as the alkyne can trap it.

-

Module 2: The "Selectivity" Problem (Regiocontrol)

Issue: "I need the 3,4-disubstituted isomer, but I'm only getting the 3,5-isomer."

Diagnosis: 1,3-dipolar cycloadditions are governed by FMO (Frontier Molecular Orbital) theory and steric hindrance, which overwhelmingly favor the 3,5-disubstituted product for terminal alkynes.

Regioselectivity Matrix

| Condition | Major Product | Mechanism/Driver |

| Thermal (Standard) | 3,5-Isoxazole | Steric hindrance & Electronic (LUMO_dipole - HOMO_alkyne) |

| Cu(I) Catalysis | 3,5-Isoxazole | Copper acetylide intermediate (Stepwise mechanism) [1] |

| Ru(II) Catalysis | 3,4-Isoxazole | Ruthenacycle intermediate (Rare/Specific substrates) |

| Internal Alkynes | Mixture | Hard to predict; governed strictly by sterics of R-groups |

Q: Does Copper catalysis (CuAAC conditions) invert regioselectivity like it does for azides? A: No. Unlike azides (where thermal gives 1,4/1,5 mixtures and Cu gives 1,4), the thermal reaction of nitrile oxides is already 3,5-selective. Copper catalysis (Fokin conditions) accelerates the reaction and allows for milder conditions (aqueous solvents, RT) but retains the 3,5-selectivity [1].

Q: How do I get the 3,4-isomer? A: This is the "hard" problem. You cannot easily force a terminal alkyne to yield the 3,4-isomer via standard cycloaddition.

-

Strategy A (Electronic Bias): Use an electron-poor alkyne (e.g., alkynyl ketones or esters) which may shift FMO coefficients, though 3,5 often still dominates.

-

Strategy B (Blocked Precursor): Synthesize a 1,3-dicarbonyl precursor and react with hydroxylamine (Claisen-type condensation), rather than using cycloaddition.

Module 3: The "Yield" Problem (Optimization)

Issue: "The reaction is sluggish, and increasing temperature just increases tar/dimer."

Diagnosis: Thermal activation is non-specific. You are accelerating decomposition pathways alongside the cycloaddition.

Advanced Optimization Techniques

1. The "Hydrophobic Effect" (On-Water Synthesis)

Running the reaction in aqueous suspension can significantly accelerate the rate due to negative activation volume and hydrophobic clustering of reactants.

-

Protocol: Use Water:t-BuOH (1:1) or pure Water as solvent.

-

Catalyst: CuSO4 (1 mol%) + Sodium Ascorbate (5 mol%) (if using the Fokin Cu-catalyzed method).

-

Benefit: Often 5-10x faster than organic solvents; product often precipitates for easy filtration.

2. Microwave Irradiation

Microwave heating is superior to oil baths for this reaction because it allows for "high temp/short time" profiles that favor the bimolecular cycloaddition (second order) over the unimolecular or pseudo-first-order degradation pathways.

-

Settings: 100–120 °C for 10–20 mins (sealed vessel).

-

Warning: Ensure your solvent (e.g., EtOH/Water) absorbs microwaves efficiently.

Summary of Troubleshooting (FAQ)

| Symptom | Probable Cause | Corrective Action |

| Low Yield + Precipitate | Dimerization (Furoxan) | Use syringe pump for base addition; increase alkyne equivalents (1.5x). |

| No Reaction (SM remains) | Poor Dipole Generation | Check NCS quality (it degrades). Ensure base is strong enough (Et3N is standard, Pyridine is too weak). |

| Wrong Regioisomer | Intrinsic Bias | You cannot "tune" this easily with conditions. Switch synthetic route (e.g., condensation of 1,3-diketones). |

| Explosive/Exotherm | Runaway Decomposition | Nitrile oxides are unstable. Never concentrate them. Generate in situ only. |

References

-

One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles Hansen, T. V., Wu, P., & Fokin, V. V.[1][2] (2005).[3][4] The Journal of Organic Chemistry. [Link]

-

Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) and Nitrile Oxide-Alkyne Cycloaddition Himo, F., et al.[1] (2005).[3][4] Journal of the American Chemical Society. [Link]

-

Regioselectivity in the 1,3-Dipolar Cycloaddition of Nitrile Oxides Padwa, A. (Ed.).[4][5] (2002).[4] 1,3-Dipolar Cycloaddition Chemistry. Wiley-Interscience. [Link]

Sources

Technical Support Center: Navigating the Solubility Challenges of Isoxazole Ethanone Derivatives

Welcome to the technical support center for isoxazole ethanone derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges during their experimental work. Here, you will find practical, in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome these hurdles and advance your research. Our approach is rooted in scientific principles and validated by field-proven insights to ensure you have the most reliable information at your fingertips.

Introduction to Solubility Issues with Isoxazole Ethanone Derivatives

Isoxazole ethanone derivatives are a class of compounds with significant potential in medicinal chemistry and drug discovery.[1][2] However, like many heterocyclic compounds, they can exhibit poor aqueous solubility, which can be a major obstacle to their development and therapeutic application.[3] The solubility of these compounds is influenced by a variety of factors including their crystalline structure, polarity, and potential for hydrogen bonding.[4] This guide will walk you through understanding and addressing these solubility challenges.

Frequently Asked Questions (FAQs)

Q1: My isoxazole ethanone derivative is showing poor solubility in aqueous solutions. What are the likely reasons for this?

A1: Poor aqueous solubility of isoxazole ethanone derivatives is typically due to a combination of their physicochemical properties. The isoxazole ring itself has a polar nature, which can contribute to some solubility in polar solvents like water.[5][6] However, the ethanone group and other substituents on the molecule can significantly impact its overall lipophilicity. If the molecule has a high degree of crystallinity (a stable crystal lattice), a high molecular weight, or large non-polar surface areas, it will likely have low aqueous solubility. Many of these compounds fall into the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), making formulation a key challenge.[7]

Q2: What are the first steps I should take to systematically assess the solubility of my compound?

A2: A systematic approach to assessing solubility is crucial. We recommend starting with a solubility screening in a range of solvents with varying polarities. This will provide a comprehensive understanding of your compound's solubility profile. A common and reliable method for this is the shake-flask method , which determines the thermodynamic equilibrium solubility.[8]

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility Determination

This protocol is a standardized method to determine the equilibrium solubility of a compound in various solvents.[8]

Materials:

-

Isoxazole ethanone derivative (crystalline solid)

-

A selection of solvents (see Table 1)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and 0.22 µm PTFE filters

-

High-Performance Liquid Chromatography with UV detector (HPLC-UV)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of the isoxazole ethanone derivative to a vial containing a known volume of the selected solvent. The goal is to have undissolved solid remaining at equilibrium.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker (e.g., 25°C or 37°C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm filter to remove any undissolved particles.[8]

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of your analytical method.

-

-

Quantification by HPLC-UV:

-

Prepare a series of standard solutions of your compound with known concentrations.

-

Develop a suitable HPLC-UV method for quantification.

-

Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Inject the diluted sample solution and determine its concentration from the calibration curve.

-

Calculate the original solubility in the solvent, accounting for the dilution factor.[8]

-

Q3: What solvents should I include in my initial solubility screening?

A3: A good initial screening should include a variety of polar protic, polar aprotic, and non-polar solvents to get a full picture of your compound's solubility. Below is a table of recommended solvents.

Table 1: Proposed Solvents for Solubility Screening of Isoxazole Ethanone Derivatives

| Solvent Category | Solvent | Molecular Formula | Polarity | Rationale for Inclusion |

| Polar Protic | Water | H₂O | High | Essential for determining aqueous solubility and relevance to biological systems. |

| Ethanol | C₂H₆O | High | A common, less toxic organic solvent often used in formulations.[9] | |

| Methanol | CH₄O | High | Good for dissolving polar compounds.[5] | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | C₂H₆OS | High | A strong solvent capable of dissolving a wide range of compounds.[8] |

| Acetonitrile | C₂H₃N | High | Often used in HPLC and as a reaction solvent.[8] | |

| Acetone | C₃H₆O | High | A versatile solvent for compounds of moderate polarity.[8] | |

| Non-Polar | Dichloromethane (DCM) | CH₂Cl₂ | Medium | Useful for dissolving less polar compounds.[8] |

| Toluene | C₇H₈ | Low | Representative of aromatic, non-polar solvents.[8] | |

| Hexane | C₆H₁₄ | Low | A very non-polar solvent, good for assessing lipophilicity.[10] |

Data compiled from various sources.[8][10]

Troubleshooting and Solubility Enhancement Strategies

If your initial screening confirms poor aqueous solubility, there are several established techniques you can employ to improve it. The choice of method will depend on the specific properties of your compound and the intended application.

Q4: My compound has very low aqueous solubility. What are the most common and effective methods to enhance it?

A4: Several effective strategies can be employed. Here are some of the most widely used techniques, along with guidance on when to choose them:

-

pH Adjustment: For ionizable compounds, altering the pH of the solution can significantly increase solubility.[11] Basic isoxazole derivatives will be more soluble at a lower pH, while acidic derivatives will be more soluble at a higher pH.

-

Cosolvency: The addition of a water-miscible organic solvent (a cosolvent) can increase the solubility of a hydrophobic compound by reducing the polarity of the aqueous environment.[12][13] Common cosolvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[9][14]

-

Solid Dispersions: This technique involves dispersing the drug in an inert, hydrophilic carrier matrix at a solid state.[5][15] This can be achieved by methods such as solvent evaporation or melt extrusion. The drug is often in an amorphous state within the dispersion, which has higher energy and thus greater solubility than the crystalline form.[16]

-

Nanosuspensions: This involves reducing the particle size of the drug to the nanometer range (typically 200-600 nm). The increased surface area leads to a higher dissolution rate and saturation solubility.[7][11] This is a suitable approach for drugs that are poorly soluble in both aqueous and organic media.

-

Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[8] They can encapsulate hydrophobic drug molecules, forming an inclusion complex that is more water-soluble.

-

Liposomal Formulations: Liposomes are vesicles composed of a lipid bilayer that can encapsulate hydrophobic drugs within their membrane. This can improve solubility and bioavailability.

The following diagram illustrates a decision-making workflow for selecting a solubility enhancement strategy.

Caption: Decision workflow for selecting a solubility enhancement strategy.

Detailed Protocol: Preparation of a Solid Dispersion by Solvent Evaporation

This protocol provides a general method for preparing a solid dispersion, a powerful technique for enhancing the solubility of poorly soluble compounds.[15]

Materials:

-

Isoxazole ethanone derivative

-

Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Polyethylene glycol (PEG) 6000)

-

Volatile organic solvent (e.g., ethanol, methanol, or a mixture)

-

Rotary evaporator

-

Vacuum oven

-

Mortar and pestle

-

Sieves

Procedure:

-

Selection of Drug-to-Carrier Ratio: Start with a few different drug-to-carrier weight ratios (e.g., 1:1, 1:5, 1:10) to find the optimal composition.

-

Dissolution:

-

Dissolve both the isoxazole ethanone derivative and the hydrophilic carrier in a suitable volatile solvent. Ensure complete dissolution.

-

Gentle warming or sonication can be used to aid dissolution if necessary.

-

-

Solvent Evaporation:

-

Transfer the solution to a round-bottom flask and evaporate the solvent using a rotary evaporator under reduced pressure.

-

Continue the evaporation until a solid film or mass is formed on the wall of the flask.

-

-

Drying:

-

Scrape the solid from the flask and place it in a vacuum oven at a suitable temperature (e.g., 40-50°C) for 24 hours to remove any residual solvent.

-

-

Pulverization and Sieving:

-

Grind the dried solid dispersion into a fine powder using a mortar and pestle.

-

Pass the powder through a sieve of a specific mesh size to obtain a uniform particle size.

-

-

Characterization:

-

Characterize the prepared solid dispersion using techniques such as Differential Scanning Calorimetry (DSC) to confirm the amorphous nature of the drug, and X-ray Diffraction (XRD).

-

Perform dissolution studies to compare the dissolution rate of the solid dispersion with that of the pure drug.

-

Data Presentation: Illustrative Solubility Enhancement

The following table provides a hypothetical example of the kind of solubility improvement that can be achieved with different enhancement techniques.

Table 2: Hypothetical Solubility Enhancement of a Model Isoxazole Ethanone Derivative in Aqueous Buffer (pH 7.4)

| Formulation | Apparent Solubility (µg/mL) | Fold Increase |

| Pure Drug | 0.5 | - |

| pH Adjustment (pH 2.0) | 5.2 | 10.4 |

| Cosolvent (20% PEG 400) | 12.8 | 25.6 |

| Solid Dispersion (1:10 drug:PVP K30) | 45.3 | 90.6 |

| Nanosuspension | 68.7 | 137.4 |

| Cyclodextrin Complex (with HP-β-CD) | 85.1 | 170.2 |

This data is for illustrative purposes only and the actual results will vary depending on the specific compound and formulation parameters.

Visualizing Experimental Workflows

The following diagram illustrates a typical workflow for developing and characterizing a solubility-enhanced formulation.

Caption: General workflow for formulation development and characterization.

References

Sources

- 1. ijrrjournal.com [ijrrjournal.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Solubility profiles of some isoxazolyl-naphthoquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pharmatutor.org [pharmatutor.org]

- 7. researchgate.net [researchgate.net]

- 8. sarpublication.com [sarpublication.com]

- 9. ijbpas.com [ijbpas.com]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. researchgate.net [researchgate.net]

- 12. scribd.com [scribd.com]

- 13. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 14. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 16. ijpsjournal.com [ijpsjournal.com]

Troubleshooting low yields in isoxazole acylation reactions

Welcome to the technical support center for isoxazole acylation. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with this critical transformation. Acylating the isoxazole ring, typically via a Friedel-Crafts reaction or related methods, is a cornerstone of synthetic chemistry, yet it is often plagued by low yields and inconsistent results. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: My Friedel-Crafts acylation of an isoxazole is giving a very low yield or has failed completely. What are the most critical initial checks?

A: When an isoxazole acylation fails, the issue often lies with the fundamental reaction components and conditions. Before exploring complex optimizations, a systematic check of the basics is essential.

-

Anhydrous Conditions: Friedel-Crafts reactions are notoriously sensitive to moisture.[1] The Lewis acid catalysts typically used, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), are strong hygroscopic agents.[1][2] Any trace of water will hydrolyze the catalyst, rendering it inactive, and can also hydrolyze the acylating agent (e.g., acyl chloride). Ensure all glassware is oven- or flame-dried, solvents are passed through a drying system (like activated alumina columns), and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).[3]

-

Reagent Purity and Integrity:

-

Lewis Acid Catalyst: Purchase high-purity Lewis acids and store them in a desiccator. An opened bottle of AlCl₃, for example, will quickly lose activity upon exposure to ambient moisture.

-

Acylating Agent: Acyl chlorides and anhydrides can degrade over time. It is advisable to use freshly opened reagents or distill/purify them immediately before use.

-

Isoxazole Substrate: Verify the purity of your starting isoxazole. Impurities can sometimes inhibit the catalyst or lead to unwanted side reactions.[4]

-

-

Substrate Reactivity: The electronic nature of your isoxazole substrate is paramount. Friedel-Crafts reactions are a form of electrophilic aromatic substitution (EAS).[1][5] The isoxazole ring is already electron-deficient compared to benzene, making it less reactive. If your isoxazole bears strong electron-withdrawing groups, it may be too deactivated to undergo acylation under standard conditions, requiring more forcing conditions or a more potent catalytic system.[1]

Q2: I suspect my Lewis acid catalyst is the issue. How do I select the right catalyst and ensure it's active?

A: Catalyst choice and handling are pivotal for a successful acylation. The primary role of the Lewis acid is to coordinate with the acylating agent to generate a highly electrophilic acylium ion, which is the key intermediate that attacks the isoxazole ring.[2][6][7]

-

Mechanism of Activation: The Lewis acid (e.g., AlCl₃) complexes with the halogen of the acyl chloride. This polarization facilitates the cleavage of the C-Cl bond, forming a resonance-stabilized acylium ion (R-C≡O⁺) and the [AlCl₄]⁻ complex.[1][2] This generation of the "super-electrophile" is the critical activation step.

-

Stoichiometry Matters: Unlike some other EAS reactions, Friedel-Crafts acylations often require a stoichiometric amount of the Lewis acid catalyst, not just a catalytic amount.[8] This is because the product, an aryl ketone, is a Lewis base and will form a stable complex with the Lewis acid. This complexation effectively sequesters the catalyst, preventing it from participating in further catalytic cycles. Therefore, using at least 1.0 equivalent of the Lewis acid is standard practice.

-

Screening Different Catalysts: While AlCl₃ and FeCl₃ are common, they are not universally optimal.[2][9] If you are experiencing low yields, consider screening other Lewis acids. Metal triflates, such as scandium triflate (Sc(OTf)₃) or copper triflate (Cu(OTf)₂), can be effective and are often more tolerant of certain functional groups.[10] In some cases, solid acid catalysts or heteropoly acids can offer advantages in terms of handling, reusability, and milder reaction conditions.[11]

| Catalyst Type | Common Examples | Key Considerations |

| Traditional Lewis Acids | AlCl₃, FeCl₃, BF₃·OEt₂ | High reactivity, moisture-sensitive, often requires stoichiometric amounts.[1][2] |

| Metal Triflates | Sc(OTf)₃, Cu(OTf)₂, Zn(OTf)₂ | Often effective in catalytic amounts, more tolerant to some functional groups.[10] |

| Solid Acids | Supported Heteropoly Acids, Sulfated Zirconia | Reusable, can allow for solvent-free conditions, may require higher temperatures.[11] |

Q3: My reaction is sluggish and incomplete. How should I approach the optimization of temperature and solvent?

A: Temperature and solvent are critical variables that control reaction kinetics and can influence side-product formation.

-

Temperature Optimization: Low temperatures (e.g., 0 °C to room temperature) are often used initially to control the exothermic nature of the reaction and minimize side reactions. However, if the reaction is slow or incomplete, a gradual increase in temperature may be necessary, especially for less reactive isoxazoles. Be cautious, as excessively high temperatures can lead to the decomposition of the starting material or product.[4][12] The N-O bond of the isoxazole ring can be labile under certain harsh conditions.[13][14] A systematic approach, such as increasing the temperature in 10-20 °C increments, is recommended.

-

Solvent Selection: The choice of solvent can significantly impact yield.

-

Non-polar, aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices as they are inert to the reaction conditions and effectively solvate the intermediates.

-

Nitrobenzene or carbon disulfide (CS₂) are traditional solvents for Friedel-Crafts reactions, but their toxicity limits their modern use.

-

In some cases, screening alternative solvents like acetonitrile has been shown to improve yields.[4] However, be aware that solvents with Lewis basic sites (like nitriles or ethers) can complex with the catalyst and may inhibit the reaction.

-

Q4: I'm getting a complex mixture of products. What are the most likely side reactions and how can I suppress them?

A: Side-product formation is a common cause of low yields. Identifying the nature of the byproducts is the first step to mitigating them.

-

Ring Opening: The isoxazole ring, while aromatic, contains a relatively weak N-O bond.[13] Under strongly acidic or basic conditions, or in the presence of certain metals, this bond can cleave.[13][14] If your conditions are too harsh (e.g., very high temperatures, excess of a very strong Lewis acid), you may be degrading your starting material or product. Consider using a milder Lewis acid or lower temperatures.

-

Polysubstitution: While Friedel-Crafts acylation is generally less prone to polysubstitution than alkylation (because the resulting ketone is deactivating), it can still occur if the isoxazole ring is highly activated by electron-donating groups.[1] To minimize this, use a strict 1:1 stoichiometry of the acylating agent to the isoxazole substrate and consider adding the acylating agent slowly to the reaction mixture.

-

Isomer Formation: Acylation of substituted isoxazoles can lead to a mixture of regioisomers. The position of acylation is directed by the existing substituents on the ring. A detailed analysis (e.g., by NMR) of the product mixture is necessary to understand the regiochemical outcome and guide further optimization.

Q5: My isoxazole substrate has sensitive functional groups (e.g., amines, alcohols). How can I perform the acylation without affecting them?

A: Functional groups like amines, hydroxyls, and even some amides are Lewis basic and will react with the Lewis acid catalyst, quenching it and likely leading to undesired side reactions or decomposition.[1] The solution is to use protecting groups.[15]

-

Protecting Group Strategy: Before attempting the acylation, the sensitive functional group must be masked with a protecting group that is stable to the Lewis acidic conditions of the Friedel-Crafts reaction.

-

Amines: Can be protected as amides (e.g., acetyl) or carbamates (e.g., Boc, Cbz).

-

Alcohols: Can be protected as ethers (e.g., methyl, benzyl) or silyl ethers.

-

-

The protecting group must be chosen carefully so that it can be removed selectively after the acylation is complete, without affecting the newly installed acyl group or the isoxazole ring.[15][16] This strategy is known as an orthogonal protection scheme.[15]

Troubleshooting Workflow

This diagram outlines a logical progression for diagnosing and solving low-yield issues in isoxazole acylation.

Caption: A flowchart for troubleshooting low yields in isoxazole acylation.

Key Experimental Protocols

Protocol 1: General Procedure for a Trial Friedel-Crafts Acylation

This protocol provides a robust starting point for the acylation of a generic isoxazole substrate.

-

Preparation: Under an inert atmosphere (Argon), add the isoxazole substrate (1.0 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.

-

Solvent Addition: Add anhydrous dichloromethane (DCM) to achieve a substrate concentration of approximately 0.2 M. Cool the resulting solution to 0 °C using an ice-water bath.

-

Catalyst Addition: To the stirred solution, add anhydrous aluminum chloride (AlCl₃) (1.1 eq.) portion-wise, ensuring the internal temperature does not exceed 5 °C. Allow the mixture to stir for 15 minutes.

-